molecular formula C19H18ClN3O3 B5601847 5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole

5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole

Cat. No.: B5601847
M. Wt: 371.8 g/mol
InChI Key: BDMGREZBDDUHOX-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1036691 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Properties

The synthesis of oxadiazole derivatives, including structures similar to "5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole", often employs cyclization techniques under specific conditions such as microwave irradiation. This approach enhances reaction rates and yields while simplifying the work-up procedure, as demonstrated in the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles (Li Zheng, 2004). Moreover, these compounds exhibit a wide range of biological activities, making them valuable in pharmaceutical research.

Biological Activities and Applications

Oxadiazole derivatives, including those structurally related to the compound , have been explored for their antimicrobial properties. For instance, certain 1,3,4-oxadiazole compounds have shown significant antibacterial and antifungal activities, indicating their potential as therapeutic agents against various microbial infections (E. Jafari et al., 2017). These findings underscore the relevance of such compounds in developing new antimicrobial drugs.

Pharmacological Potential

The exploration of 1,3,4-oxadiazole derivatives extends to their pharmacological potential, with some compounds displaying promising anticancer activities. For example, certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as apoptosis inducers, suggesting their application as anticancer agents. These compounds' ability to induce apoptosis in cancer cells presents a valuable avenue for cancer therapy research (Han-Zhong Zhang et al., 2005).

Properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-2-17-21-18(26-22-17)14-8-5-11-23(14)19(24)16-10-9-15(25-16)12-6-3-4-7-13(12)20/h3-4,6-7,9-10,14H,2,5,8,11H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMGREZBDDUHOX-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCCN2C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NOC(=N1)[C@@H]2CCCN2C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.